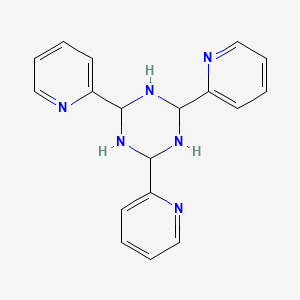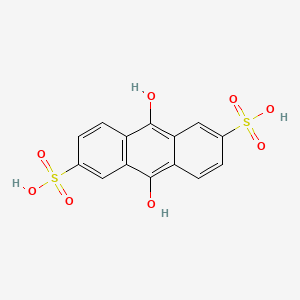
9,10-Dihydroxyanthracene-2,6-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxyanthracene-2,6-disulfonic acid is an organic compound with the molecular formula C14H10O2S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-2,6-disulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as a sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 6 positions of the anthracene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9,10-Dihydroxyanthracene-2,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological oxidation-reduction reactions.
Industry: The compound is used in the production of hydrogen peroxide through the anthraquinone process.
Mechanism of Action
The mechanism of action of 9,10-dihydroxyanthracene-2,6-disulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality makes it a valuable intermediate in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it easier to handle in aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the sulfonic acid groups, making it less soluble in water.
Anthraquinone-2,6-disulfonic acid: Contains keto groups instead of hydroxyl groups, leading to different reactivity.
2-Ethylanthraquinone: Used in the anthraquinone process for hydrogen peroxide production, similar to 9,10-dihydroxyanthracene-2,6-disulfonic acid.
Uniqueness
This compound is unique due to its dual hydroxyl and sulfonic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it more versatile in various applications.
Properties
CAS No. |
75893-03-7 |
|---|---|
Molecular Formula |
C14H10O8S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
9,10-dihydroxyanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI Key |
MOFSCZIEJAOKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C3C=CC(=CC3=C2O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


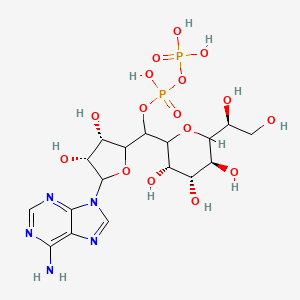
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
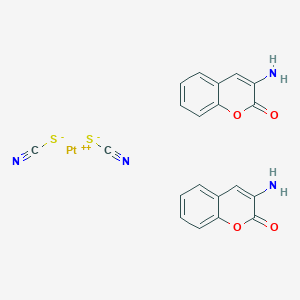
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
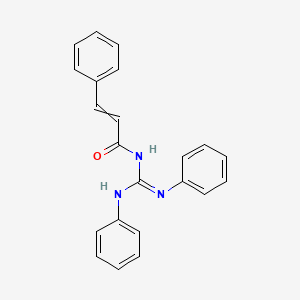
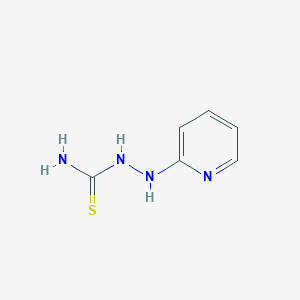
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
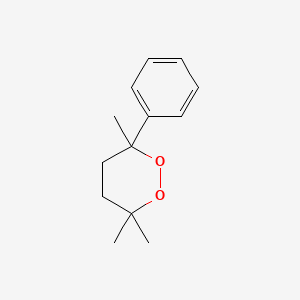
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
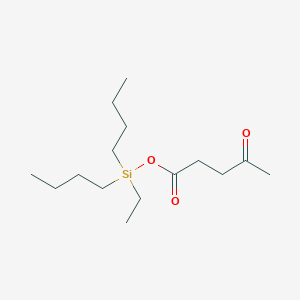
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
